Dibenzyl acetamidopropanedioate
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Overview
Description
Dibenzyl acetylaminomalonate is an organic compound with the molecular formula C19H19NO5 It is a derivative of malonic acid and is characterized by the presence of two benzyl groups and an acetylamino group attached to the malonate core
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl acetylaminomalonate can be synthesized through a multi-step process involving the following key steps:
Nitration and Reduction: The starting material, diethyl malonate, undergoes nitration followed by reduction to yield aminomalonate.
Acetylation: The aminomalonate is then acetylated using acetic anhydride to form acetylaminomalonate.
Industrial Production Methods
Industrial production of dibenzyl acetylaminomalonate typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl acetylaminomalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield primary or secondary amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Benzyl bromide and potassium carbonate are typical reagents for benzylation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Dibenzyl acetylaminomalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Dibenzyl acetylaminomalonate is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dibenzyl acetylaminomalonate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Diethyl acetylaminomalonate: Similar structure but with ethyl groups instead of benzyl groups.
Dibenzyl malonate: Lacks the acetylamino group, making it less reactive in certain biological contexts.
Dibenzyl azodicarboxylate: Contains an azo group, leading to different reactivity and applications .
Uniqueness
Dibenzyl acetylaminomalonate is unique due to its combination of benzyl and acetylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications.
Properties
CAS No. |
51887-51-5 |
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Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
dibenzyl 2-acetamidopropanedioate |
InChI |
InChI=1S/C19H19NO5/c1-14(21)20-17(18(22)24-12-15-8-4-2-5-9-15)19(23)25-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,20,21) |
InChI Key |
NPGCZPNVOKJINN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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